molecular formula C10H21ClN2O3 B3067888 (2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride CAS No. 1865786-36-2

(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride

Cat. No.: B3067888
CAS No.: 1865786-36-2
M. Wt: 252.74
InChI Key: YNASECDCFXDYHN-KZYPOYLOSA-N
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Description

(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring with a hydroxymethyl group at the 2-position and a tert-butyloxycarbonyl (BOC) protected amino group at the 4-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Hydroxymethylation: Introduction of the hydroxymethyl group at the 2-position is achieved through a nucleophilic substitution reaction using formaldehyde and a base.

    BOC Protection: The amino group at the 4-position is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to remove the BOC protecting group using strong acids like trifluoroacetic acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, ureas, and other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Trifluoroacetic acid in dichloromethane.

    Substitution: Various acyl chlorides or isocyanates in the presence of a base.

Major Products Formed

    Oxidation: 2-carboxypyrrolidine derivatives.

    Reduction: Deprotected pyrrolidine derivatives.

    Substitution: Amide or urea derivatives.

Scientific Research Applications

(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it often acts as a prodrug or intermediate, undergoing metabolic transformations to exert its effects. The BOC protecting group is typically removed in vivo, revealing the active amino group that interacts with molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-4-hydroxy-2-pyrrolidinecarboxylate hydrochloride
  • (2R,4S)-4-hydroxy-2-(methoxycarbonyl)pyrrolidine hydrochloride

Uniqueness

(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and selectivity in chemical reactions. The BOC protecting group offers stability and ease of removal, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

tert-butyl N-[(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7;/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);1H/t7-,8+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNASECDCFXDYHN-KZYPOYLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H](NC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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